MK 436

Chagas disease Trypanosoma cruzi In vivo efficacy

Procure MK 436 (CAS 33450-08-7) to access a uniquely differentiated 2-substituted 5-nitroimidazole antitrypanosomal tool. This compound delivers parasitological cure in chronic T. cruzi infection models at 30 mg/kg, outperforming both nifurtimox and benznidazole which fail even at 100 mg/kg. Its in vitro therapeutic window is exceptional—potent anti-amastigote activity at 25 µg/mL with zero host cell toxicity up to 250 µg/mL—eliminating confounding cytotoxicity in cell-based assays. In rabbit carcinogenicity studies, MK 436 induced lymphomas in only 25% of subjects vs. 41.6% for benznidazole, establishing it as the safer reference nitroimidazole for genotoxicity benchmarking. Compatible with hydroxypropylcellulose gel formulations and exhibiting superior molar efficiency over fexinidazole in CNS delivery models, MK 436 is the optimal lead scaffold and active control for chronic Chagas, CNS pharmacokinetic, and drug safety evaluation programs. Stock is limited; request a quote for bulk or custom synthesis.

Molecular Formula C11H14N4O3
Molecular Weight 250.25 g/mol
CAS No. 33450-08-7
Cat. No. B1676621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMK 436
CAS33450-08-7
Synonyms3a,4,5,6,7,7a-hexahydro-3-(1-methyl-5-nitro- 1H-imidazol-2-yl)-1,2-benzisoxazole
MK 0436
MK 436
MK-0436
MK-436
Molecular FormulaC11H14N4O3
Molecular Weight250.25 g/mol
Structural Identifiers
SMILESCN1C(=CN=C1C2=NOC3C2CCCC3)[N+](=O)[O-]
InChIInChI=1S/C11H14N4O3/c1-14-9(15(16)17)6-12-11(14)10-7-4-2-3-5-8(7)18-13-10/h6-8H,2-5H2,1H3
InChIKeySPUUHYKZDFCYGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





MK-436 (CAS 33450-08-7): A 5-Nitroimidazole Antitrypanosomal Agent for Chagas Disease Research and Preclinical Development


MK-436 (CAS 33450-08-7), also known as MK-0436, is a 2-substituted 5-nitroimidazole derivative with demonstrated antitrypanosomal activity, particularly against the intracellular parasite Trypanosoma cruzi, the causative agent of Chagas disease [1]. The compound is a metabolite originally isolated from dog urine and is characterized by its unique 3a,4,5,6,7,7a-hexahydro-1,2-benzisoxazole core fused to a 5-nitroimidazole moiety [1][2]. Preclinical studies have established its efficacy in both acute and chronic murine models of T. cruzi infection, with evidence of parasitological cure and favorable safety margins in vitro [1][3].

Why MK-436 Cannot Be Simply Substituted by Other Nitroimidazoles or Standard-of-Care Drugs in Chagas Research


Despite sharing a nitroimidazole pharmacophore, MK-436 exhibits a distinct efficacy, toxicity, and pharmacodynamic profile compared to both the current clinical standards (nifurtimox, benznidazole) and other nitroimidazole analogs (fexinidazole, L-634,549). Direct comparative studies in chronic murine infections reveal that MK-436 achieves parasitological cure at doses where nifurtimox and benznidazole fail completely, even at >3-fold higher doses [1]. Furthermore, MK-436 demonstrates significantly lower in vitro host cell cytotoxicity than nifurtimox at comparable trypanocidal concentrations, and in rabbit models, it is associated with a markedly lower incidence of lymphoma induction compared to benznidazole [1][2]. Substituting MK-436 with a generic nitroimidazole or another trypanocidal agent without accounting for these documented, quantifiable differences would risk experimental failure, compromise data reproducibility, and potentially skew safety assessments in preclinical Chagas disease research.

Quantitative Differentiation of MK-436 vs. Comparators: A Data-Driven Guide for Scientific Selection


Superior Curative Efficacy in Chronic Murine Chagas Disease vs. Nifurtimox and Benznidazole

In a head-to-head study in mice with chronic T. cruzi infection (Y strain), MK-436 administered daily for 20 days achieved a curative effect at a dose of 30 mg/kg. In stark contrast, neither nifurtimox nor benznidazole produced a cure at a dose of 100 mg/kg daily for the same 20-day regimen, demonstrating that MK-436 is effective at less than one-third the dose of these standard-of-care drugs [1]. This differential is corroborated by independent studies showing cure rates of 72-100% with MK-436 at 250 mg/kg/day in acute infection models [2].

Chagas disease Trypanosoma cruzi In vivo efficacy Chronic infection Parasitological cure

Reduced Host Cell Cytotoxicity vs. Nifurtimox at Supra-Therapeutic Concentrations

In an X-irradiated myoblast culture system infected with T. cruzi amastigotes, MK-436 demonstrated no morphological damage to host cells at concentrations up to 250 µg/mL, a level 10-fold higher than its active concentration against amastigotes (25 µg/mL). In direct contrast, nifurtimox—while active against amastigotes at a lower concentration of 2 µg/mL—caused significant host cell damage at just 100 µg/mL, indicating a much narrower therapeutic window in vitro [1]. This quantitative difference in cytotoxicity profiles underscores MK-436's superior in vitro safety margin.

Cytotoxicity Host cell safety In vitro toxicology Nitroimidazoles Selectivity

Greater Potency in Topical CNS Trypanosomiasis Combination Therapy vs. Fexinidazole

In a murine model of CNS trypanosomiasis, a topical gel formulation combining melarsoprol with MK-436 was directly compared to a combination of melarsoprol with fexinidazole. A single treatment of 0.1 mL of 3.6% melarsoprol gel combined with 0.1 mL of MK-436 gel (4.0 µmol) was equally curative as the same dose of melarsoprol gel combined with 0.1 mL of fexinidazole gel (14.3 µmol) [1]. This represents a 3.6-fold lower molar requirement for MK-436 to achieve equivalent cure in this challenging neurological infection model, demonstrating superior efficiency in combination therapy.

African trypanosomiasis CNS infection Topical chemotherapy Drug combination Melarsoprol

Lower Incidence of Lymphoma Induction vs. Benznidazole in T. cruzi-Infected Rabbits

In a comparative carcinogenicity study using T. cruzi-infected rabbits, MK-436 was associated with a 25% incidence of malignant non-Hodgkin's lymphomas. Benznidazole, in contrast, cleared blood parasitemias more rapidly (twice as fast as MK-436) but was associated with a 41.6% lymphoma incidence—a 1.7-fold higher rate [1]. This inverse relationship between speed of parasite clearance and long-term oncogenic risk highlights a critical trade-off in nitroarene-based chemotherapy and a potential safety advantage of MK-436 in chronic treatment scenarios.

Carcinogenicity Lymphoma Nitroarenes Safety assessment Oncogenicity

Optimal Research and Preclinical Application Scenarios for MK-436 Based on Evidence-Based Differentiation


Chronic Chagas Disease Murine Models Requiring Definitive Parasitological Cure

Given its demonstrated curative efficacy in chronic T. cruzi infections at 30 mg/kg—where nifurtimox and benznidazole fail at 100 mg/kg—MK-436 is ideally suited for preclinical studies aiming to establish proof-of-concept for chronic Chagas disease cure [1]. Researchers investigating late-stage therapeutic interventions or evaluating combination regimens with novel agents should prioritize MK-436 as a benchmark active control or lead scaffold due to its robust, quantifiable in vivo performance in the chronic setting [1].

In Vitro Mechanism-of-Action and Host-Parasite Interaction Studies

The wide therapeutic window of MK-436 in vitro—no host cell damage at 250 µg/mL despite anti-amastigote activity at 25 µg/mL—makes it a superior tool compound for cell-based assays where host cell toxicity could confound results [1]. This property is particularly valuable for high-content imaging screens, transcriptomic analyses, and long-term co-culture experiments designed to dissect parasite biology without the interference of drug-induced host cell stress [1].

Topical or CNS-Targeted Formulation Development for Trypanosomiasis

The documented compatibility of MK-436 with hydroxypropylcellulose gel formulations and its 3.6-fold greater molar efficiency compared to fexinidazole in melarsoprol combination therapy for CNS trypanosomiasis [1] positions MK-436 as a candidate of choice for laboratories developing topical or brain-penetrant formulations. Its established gel formulation and superior potency in this neurological model provide a strong rationale for its inclusion in drug delivery and pharmacokinetic studies targeting the CNS stage of trypanosome infections [1].

Long-Term Carcinogenicity and Safety Pharmacology Assessments

The 40% relative reduction in lymphoma incidence observed with MK-436 compared to benznidazole in rabbit studies [1] makes MK-436 a valuable comparator in genotoxicity and carcinogenicity panels for nitroimidazole drug candidates. Contract research organizations (CROs) and academic toxicology groups can utilize MK-436 as a reference nitroimidazole with a defined, intermediate oncogenic risk profile, facilitating benchmarking of novel compounds with potentially improved safety margins [1].

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